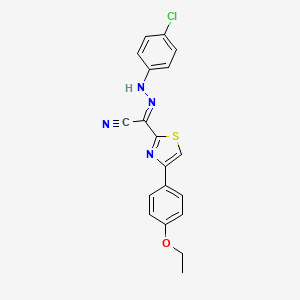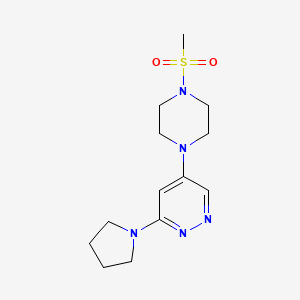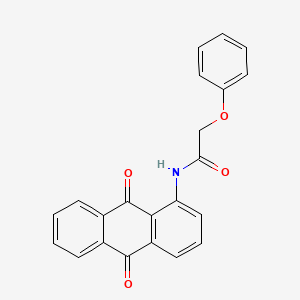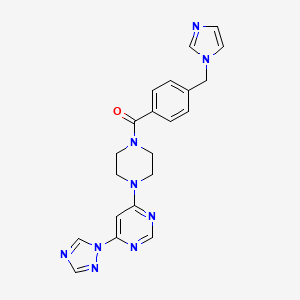
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide, also known as DNTB or Nitrobenzamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNTB is a nitroaromatic compound with a molecular weight of 307.24 g/mol and a melting point of 235-237°C.
Wissenschaftliche Forschungsanwendungen
Bioreductive Chemistry : Studies have shown that derivatives of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide can be selectively toxic to hypoxic cells due to oxygen-inhibited enzymatic reduction. This property is explored for developing novel hypoxia-selective cytotoxins for cancer therapy (Palmer et al., 1995).
Gene-Directed Enzyme Prodrug Therapy : Research on nitrogen mustard analogues derived from this compound evaluated their potential as prodrugs in GDEPT. The study identified several analogues that demonstrated improved potency and bystander effects, making them superior prodrugs for this therapy (Friedlos et al., 1997).
Biosensors : The compound's derivatives have been utilized in the development of biosensors. For instance, a study described a novel modified electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the electrocatalytic determination of glutathione and piroxicam (Karimi-Maleh et al., 2014).
Environmental Science : Research includes the study of the decomposition of 3,5-dinitrobenzamide in aqueous solutions during various oxidation processes, highlighting the environmental implications of these compounds (Yan et al., 2017).
Antimycobacterial Activity : Certain derivatives of this compound have shown significant antimycobacterial activity, offering potential avenues for anti-tuberculosis drug development (Wang et al., 2018).
Synthesis of Novel Compounds : The compound and its derivatives have been used in the synthesis of novel chemical entities, which were then explored for various biological activities. This includes the creation of new sensors, and chiral solvating agents, among others (Shang et al., 2014).
DNA Crosslinking Agent : A derivative of this compound, 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, formed by reduction, acts as a DNA crosslinking agent, indicating its potential use in cancer therapy (Knox et al., 1988).
Wirkmechanismus
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dinitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It is noted that the compound displays nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound can lead to changes in cell excitability . This can potentially influence various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O7S/c15-11(12-8-1-2-22(20,21)6-8)7-3-9(13(16)17)5-10(4-7)14(18)19/h3-5,8H,1-2,6H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMKMIUFQUSEIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)


![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2414597.png)



![6-benzyl-N-[2-methyl-1-(2-thienyl)propyl]-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2414602.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2414603.png)


![6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2414610.png)
![6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414612.png)
